6-Chloro-1-(3-iodophenyl)-1-oxohexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1-(3-iodophenyl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClIO/c13-8-3-1-2-7-12(15)10-5-4-6-11(14)9-10/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDUAURLXQHQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642263 | |
| Record name | 6-Chloro-1-(3-iodophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-29-1 | |
| Record name | 6-Chloro-1-(3-iodophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Chloro 1 3 Iodophenyl 1 Oxohexane
Retrosynthetic Disconnection Analysis
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 6-Chloro-1-(3-iodophenyl)-1-oxohexane, the most logical disconnections involve the formation of the ketone and the introduction of the two halogen substituents at their respective positions.
The primary disconnection breaks the bond between the carbonyl carbon and the iodo-substituted aromatic ring. This disconnection suggests two general pathways: an electrophilic attack on the aromatic ring by an acylating agent (Friedel-Crafts type reaction) or a nucleophilic attack by an organometallic aryl species on an appropriate acyl derivative.
Strategies for Ketone Formation at the Aryl-Alkyl Interface
The formation of the aryl-alkyl ketone is the central transformation in the synthesis of this compound. Several robust methods are available for forging this crucial carbon-carbon bond.
Friedel-Crafts Acylation: This classic method involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). fiveable.me In this context, the reaction would involve a 3-iodoaryl compound and 6-chlorohexanoyl chloride. The success of this reaction is highly dependent on the nature of the substituents on the aromatic ring.
Palladium-Catalyzed Carbonylative Cross-Coupling: Modern synthetic methods offer powerful alternatives to traditional reactions. One such approach is the palladium-catalyzed carbonylative coupling of aryl halides with alkyl halides. chemistryviews.org This methodology could involve the reaction of 1-bromo-3-iodobenzene (B1265593) with an alkylating agent derived from a 6-chloro-hexane precursor in the presence of carbon monoxide (CO) and a palladium catalyst. This approach is valued for its milder conditions and broad functional group tolerance compared to Friedel-Crafts acylation. chemistryviews.org
Reaction with Organometallic Reagents: Another strategy involves the reaction of an organometallic derivative of a 3-iodoaryl compound (e.g., a Grignard reagent or an organolithium species) with a 6-chloro-substituted acyl derivative, such as 6-chlorohexanoyl chloride. This approach requires careful control of reaction conditions to avoid side reactions with the electrophilic centers.
Below is a table summarizing these primary strategies for ketone formation.
| Strategy | Aryl Precursor | Alkyl Precursor | Key Reagents | Advantages | Challenges |
| Friedel-Crafts Acylation | 3-Iodobenzene (or activated derivative) | 6-Chlorohexanoyl chloride | Lewis Acid (e.g., AlCl₃) | Well-established, uses common reagents. | Harsh conditions, potential for rearrangements, strict substituent limitations. fiveable.me |
| Pd-Catalyzed Coupling | 1-Bromo-3-iodobenzene | 6-Chlorohexyl bromide | Pd Catalyst, CO, Ligand, Base | Mild conditions, high functional group tolerance. chemistryviews.org | Requires specialized catalysts and handling of toxic CO gas. |
| Organometallic Addition | 3-Iodophenylmagnesium bromide | 6-Chlorohexanoyl chloride | N/A | Direct bond formation. | Grignard reagent reactivity with the terminal chloride. |
Considerations for ortho-, meta-, and para-Substitution in Iodo-Aryl Rings
The position of the iodo-substituent on the aryl ring is a critical factor that dictates the synthetic strategy. The iodine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. Consequently, a direct Friedel-Crafts acylation of iodobenzene (B50100) would predominantly yield the para-substituted product, 1-(4-iodophenyl)-1-oxohexane, with a minor amount of the ortho-isomer. The desired meta-isomer, this compound, would not be formed in any significant quantity.
This directing effect necessitates a synthetic route where the meta-relationship between the iodine and the acyl group is established through a precursor that already contains this substitution pattern. For example, one might start with 3-aminobenzoic acid, where the amino and carboxyl groups are meta to each other. The amino group can be converted to an iodo group via a Sandmeyer-type reaction, and the carboxylic acid can be converted to an acyl chloride for the subsequent ketone formation step. This pre-determined substitution pattern bypasses the regioselectivity issues of direct acylation on iodobenzene.
Approaches for Introducing the Terminal Chloro-Functionality on the Hexane (B92381) Chain
Use of a Pre-functionalized Precursor: The most direct approach is to use a starting material that already contains the chloro-substituent. The synthesis of 6-chlorohexanoic acid or its derivatives, such as 6-chlorohexanoyl chloride, provides a building block that can be directly used in ketone formation reactions like the Friedel-Crafts acylation. latech.edu
Late-Stage Halogenation: An alternative strategy involves carrying a different functional group, such as a hydroxyl group, through the synthesis and converting it to the chloride in a later step. For instance, the synthesis could proceed with 6-hydroxyhexanoic acid to form 6-hydroxy-1-(3-iodophenyl)-1-oxohexane. The terminal alcohol can then be converted to the desired chloride using standard halogenating agents.
A comparison of these approaches is presented below.
| Approach | Description | Typical Reagents | Advantages | Disadvantages |
| Pre-functionalized Precursor | The 6-carbon chain already contains the terminal chlorine before the ketone formation step. | 6-Chlorohexanoic acid | More convergent synthesis. | The chloro-group might interfere with certain reaction conditions (e.g., Grignard formation). |
| Late-Stage Halogenation | An alcohol or other functional group is converted to the chloride after the ketone is formed. | Thionyl chloride (SOCl₂), Phosphorus trichloride (B1173362) (PCl₃) | Avoids potential incompatibility of the chloro group in earlier steps. | Adds extra steps to the end of the synthesis. |
Precursor Synthesis and Derivatization
Preparation of 3-Iodoaryl Building Blocks
As direct meta-iodination is inefficient, precursors with the correct substitution pattern must be synthesized. A common and effective method is the diazotization of anilines.
Sandmeyer Reaction: A reliable route to 3-iodobenzoic acid starts from 3-aminobenzoic acid. The primary amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. Subsequent treatment of this diazonium salt with potassium iodide (KI) results in the substitution of the diazo group with iodine, yielding 3-iodobenzoic acid. organic-chemistry.org This product can then be used to generate the necessary acylating agent.
Halogen Exchange: In some cases, a 3-bromoaryl compound can be converted to a 3-iodoaryl compound through halogen exchange reactions, often catalyzed by copper.
Synthesis of Chloro-Substituted Hexanoic Acid Derivatives or Related Alkyl Halides
The 6-chloro-substituted hexane chain is another crucial precursor. The synthesis of 6-chlorohexanoic acid is a key step.
Ring-Opening of Lactones: A common laboratory-scale synthesis starts with ε-caprolactone, which can be prepared from cyclohexanone (B45756) via a Baeyer-Villiger oxidation. The ring-opening of ε-caprolactone with concentrated hydrochloric acid yields 6-chlorohexanoic acid directly.
Once 6-chlorohexanoic acid is obtained, it can be readily converted into the more reactive 6-chlorohexanoyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. latech.edu The resulting acyl chloride is a highly effective electrophile for Friedel-Crafts acylation reactions.
Direct Construction of the this compound Skeleton
The formation of the ketone linkage in this compound requires the connection of a 3-iodophenyl group to a 6-chloro-1-oxohexane moiety. This can be achieved through several synthetic pathways, which are broadly categorized into electrophilic aromatic substitution and organometallic cross-coupling reactions.
The Friedel-Crafts acylation is a fundamental method for forming aryl ketones by reacting an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. masterorganicchemistry.comnrochemistry.com In the context of synthesizing this compound, this would involve the acylation of iodobenzene with 6-chlorohexanoyl chloride.
The general reaction is as follows:
However, the electronic properties of the substituents on the aromatic ring heavily influence the reaction's feasibility and outcome. The iodine atom on the benzene (B151609) ring is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution, making the reaction more challenging than with unsubstituted benzene. alexandonian.com
The choice of catalyst is critical in Friedel-Crafts acylation, especially for deactivated substrates like iodobenzene. Strong Lewis acids are typically required to activate the acyl chloride and facilitate the reaction.
Traditional Lewis Acids: Aluminum chloride (AlCl₃) is the most common and powerful catalyst used for Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org Other Lewis acids like ferric chloride (FeCl₃), antimony pentachloride (SbCl₅), and boron trifluoride (BF₃) can also be employed. nih.gov For a deactivated substrate such as iodobenzene, a stoichiometric amount of AlCl₃ is often necessary because the catalyst complexes strongly with the product ketone, rendering it inactive. masterorganicchemistry.com
"Greener" Catalysts: In recent years, efforts have been made to develop more environmentally friendly and reusable catalysts. Solid acid catalysts, such as zeolites and supported superacids (e.g., silica-supported trifluoromethanesulfonic acid), have been explored. acs.org These catalysts can simplify product work-up and may offer different selectivity profiles, although they might require harsher reaction conditions for deactivated rings.
Optimization of the catalyst system involves screening different Lewis acids and their concentrations to maximize the yield while minimizing side reactions.
Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation
| Catalyst | Relative Activity | Advantages | Disadvantages |
|---|---|---|---|
| AlCl₃ | Very High | High reactivity, widely available. masterorganicchemistry.com | Often required in stoichiometric amounts, moisture sensitive, difficult work-up. masterorganicchemistry.com |
| FeCl₃ | High | Less expensive than AlCl₃, effective for many substrates. nih.gov | Can be less reactive than AlCl₃ for deactivated rings. |
| BF₃ | Moderate | Gas, easy to handle in some setups. | Lower reactivity, may require high pressure. nih.gov |
Controlling selectivity is a major challenge in the Friedel-Crafts acylation of substituted benzenes.
Chemoselectivity: The primary chemoselectivity issue is preventing the reaction of the Lewis acid with other functional groups. In the synthesis of this compound, both the iodo and chloro substituents are generally stable under Friedel-Crafts conditions.
Regioselectivity: The directing effect of the substituent on the aromatic ring governs the position of acylation. The iodine atom, being a halogen, is an ortho-, para-director due to the lone pairs of electrons that can stabilize the carbocation intermediate (arenium ion) through resonance. alexandonian.com However, the desired product is the meta-isomer. Direct Friedel-Crafts acylation of iodobenzene with 6-chlorohexanoyl chloride would be expected to yield primarily the para-isomer (4-iodo) and a smaller amount of the ortho-isomer (2-iodo), with very little of the desired meta-isomer (3-iodo). rsc.org
Achieving meta-selectivity in this case is highly challenging and generally not feasible in high yield through a standard Friedel-Crafts approach. Reaction conditions can be tuned to influence the ortho/para ratio, but not to favor the meta product. numberanalytics.com For instance, lowering the temperature and using a less polar solvent can sometimes increase the proportion of the para-isomer due to steric hindrance at the ortho position. numberanalytics.com However, obtaining the 3-iodo isomer as the major product would require a different synthetic strategy.
Organometallic cross-coupling reactions provide a powerful and highly regioselective alternative for the synthesis of aryl ketones, overcoming the regioselectivity limitations of the Friedel-Crafts acylation. tib.eu These methods allow for the precise formation of a bond between a specific aromatic carbon and the acyl carbon, making them ideal for preparing the meta-substituted this compound.
These palladium- or nickel-catalyzed reactions couple an organometallic nucleophile with an organic halide electrophile. To form the target ketone, one reactant would provide the 3-iodophenyl group and the other would provide the 6-chlorohexanoyl group.
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org To synthesize the target compound, 3-iodophenylmagnesium halide could be reacted with 6-chlorohexanoyl chloride. The Grignard reagent is highly reactive and base-sensitive, which can limit the compatibility with other functional groups. nrochemistry.com
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is generally more functional-group tolerant than a Grignard reagent. wikipedia.org The reaction of a 3-iodophenylzinc halide with 6-chlorohexanoyl chloride in the presence of a palladium catalyst would be a viable route. nih.govorganic-chemistry.org This method is known for its high efficiency and broad scope. nih.gov
Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, employing a stable and non-toxic organoboron reagent (like a boronic acid or ester). libretexts.org The palladium-catalyzed coupling of 3-iodophenylboronic acid with 6-chlorohexanoyl chloride would be an excellent method for synthesizing this compound. nih.govsciforum.net The reaction conditions are generally mild and tolerate a wide variety of functional groups. mdpi.com
This approach is the most direct application of cross-coupling for ketone synthesis. An aryl organometallic reagent, serving as a nucleophile, is coupled with an acyl electrophile, typically an acyl chloride.
The general scheme involves two main strategies:
Aryl Organometallic + Acyl Halide: An organometallic compound derived from a 3-halo-iodobenzene (e.g., 1-bromo-3-iodobenzene or 1,3-diiodobenzene) is reacted with 6-chlorohexanoyl chloride.
Alkyl/Acyl Organometallic + Aryl Halide: This is less common for ketone synthesis but involves a reagent containing the acyl group coupling with 1,3-diiodobenzene (B1666199) or 1-bromo-3-iodobenzene.
The first strategy is more conventional. The table below summarizes the key components for each major cross-coupling reaction to form this compound.
Table 2: Organometallic Coupling Strategies for this compound
| Coupling Reaction | Aryl Organometallic Reagent | Acyl Electrophile | Typical Catalyst System |
|---|---|---|---|
| Kumada wikipedia.org | 3-Iodophenylmagnesium bromide | 6-Chlorohexanoyl chloride | NiCl₂(dppp) or Pd(PPh₃)₄ |
| Negishi wikipedia.org | 3-Iodophenylzinc chloride | 6-Chlorohexanoyl chloride | Pd(PPh₃)₄ or Pd₂(dba)₃ / Ligand |
| Suzuki-Miyaura libretexts.org | 3-Iodophenylboronic acid | 6-Chlorohexanoyl chloride | Pd(PPh₃)₄ / Base (e.g., K₂CO₃, Cs₂CO₃) |
These organometallic methods provide a highly regiocontrolled route to the desired meta-substituted product, which is not readily accessible via Friedel-Crafts acylation. The choice among them often depends on factors like the commercial availability of starting materials, functional group tolerance, and sensitivity to reaction conditions.
Oxidation of Secondary Alcohols as a Synthetic Route
A well-established method for the synthesis of ketones is the oxidation of their corresponding secondary alcohols. libretexts.org In the context of this compound, this would involve the oxidation of the precursor, 6-Chloro-1-(3-iodophenyl)hexan-1-ol. The presence of sensitive halogen substituents (chloro and iodo) on the molecule necessitates the use of mild and selective oxidizing agents to prevent unwanted side reactions. wikipedia.orgorganic-chemistry.org
Several modern oxidation protocols are suitable for this transformation, offering high yields and compatibility with a wide range of functional groups. organic-chemistry.org Two of the most effective methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. organic-chemistry.orgnumberanalytics.com
The Swern oxidation utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine. wikipedia.org This method is known for its mild conditions and high efficiency in converting primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation. organic-chemistry.orgbyjus.com The reaction proceeds through an alkoxysulfonium ylide intermediate, which then fragments to yield the ketone. wikipedia.org
The Dess-Martin periodinane (DMP) oxidation employs a hypervalent iodine reagent, the Dess-Martin periodinane, in a chlorinated solvent like dichloromethane. wikipedia.orgorganic-chemistry.org This method is also highly selective and can be performed at room temperature with short reaction times. wikipedia.org It is particularly advantageous for substrates with sensitive functional groups due to its neutral pH conditions. wikipedia.org
Below is a comparative table of these two oxidation methods as they would apply to the synthesis of this compound.
Table 1: Comparison of Proposed Oxidation Methods for 6-Chloro-1-(3-iodophenyl)hexan-1-ol
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Oxidizing Agent | Dimethyl sulfoxide (DMSO) and oxalyl chloride | Dess-Martin Periodinane |
| Activator/Base | Triethylamine | Not required |
| Solvent | Dichloromethane | Dichloromethane |
| Temperature | -78 °C to room temperature | Room temperature |
| Reaction Time | 1-3 hours | 0.5-2 hours |
| Typical Yields | High | High |
| Advantages | Avoids heavy metals, mild conditions. organic-chemistry.org | Neutral pH, high chemoselectivity, long shelf life of reagent. wikipedia.org |
| Disadvantages | Requires cryogenic temperatures, malodorous byproducts. organic-chemistry.org | Reagent can be explosive, relatively expensive. wikipedia.org |
Alternative and Emerging Synthetic Strategies
Beyond classical oxidation reactions, several innovative strategies are being developed for ketone synthesis. These methods often offer improved efficiency, sustainability, and functional group tolerance.
Radical-mediated reactions provide a powerful platform for the formation of carbon-carbon bonds under mild conditions. One promising approach for the synthesis of aryl ketones is the decarboxylative coupling of α-oxo acids with aryl halides. This can be achieved through a synergistic combination of visible-light photoredox catalysis and nickel catalysis. princeton.edu
In a hypothetical synthesis of this compound, this method would involve the reaction of 7-chloro-2-oxoheptanoic acid with 1-chloro-3-iodobenzene (B1293798). The reaction is initiated by a photoredox catalyst that, upon irradiation with visible light, facilitates the decarboxylation of the α-oxo acid to generate an acyl radical. This radical is then captured by a nickel catalyst, which subsequently undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting nickel complex would yield the desired ketone.
Proposed Radical-Mediated Synthesis:
Reactants: 7-chloro-2-oxoheptanoic acid and 1-chloro-3-iodobenzene
Catalysts: A photoredox catalyst (e.g., an iridium or ruthenium complex) and a nickel catalyst (e.g., NiCl2·glyme)
Conditions: Visible light irradiation, a suitable base, and an organic solvent at room temperature.
This approach is notable for its broad substrate scope and tolerance of various functional groups, including halides. princeton.edu
Photochemical and electrochemical methods represent green and sustainable alternatives to traditional synthetic protocols, often avoiding harsh reagents and high temperatures.
Electrochemical Synthesis offers a direct route to unsymmetrical ketones through the nickel-catalyzed cross-coupling of acid chlorides and aryl halides. lookchem.com This reaction can be carried out in a diaphragmless cell under mild conditions. For the synthesis of this compound, this would involve the electrolysis of a mixture of 6-chlorohexanoyl chloride and 1-chloro-3-iodobenzene in the presence of a nickel complex catalyst and a sacrificial anode (e.g., a zinc rod). lookchem.com
Proposed Electrochemical Synthesis:
| Parameter | Condition |
| Reactants | 6-chlorohexanoyl chloride, 1-chloro-3-iodobenzene |
| Catalyst | NiBr2bpy (or a similar nickel complex) |
| Anode | Zinc rod (sacrificial) |
| Solvent | Acetonitrile |
| Cell Type | Diaphragmless |
| Temperature | Room temperature |
Photochemical Synthesis strategies can also be envisioned. While direct photochemical synthesis of this specific ketone is not documented, related photochemical reactions of aryl ketones are well-studied. unipd.itresearchgate.net For instance, certain photochemical methods allow for the α-arylation of ketones. rsc.org A hypothetical photochemical pathway could involve the generation of a 6-chloro-1-oxohexyl radical and its subsequent reaction with a suitable 3-iodophenyl derivative under photochemical conditions. However, such a route would require significant research and development.
Chemical Transformations and Reactive Pathways of 6 Chloro 1 3 Iodophenyl 1 Oxohexane
Reactivity of the Ketone Functionality
The ketone group, a central feature of 6-Chloro-1-(3-iodophenyl)-1-oxohexane, is a site of rich chemical reactivity. Its carbonyl carbon is electrophilic, and the adjacent alpha-carbons possess acidic protons, leading to numerous possible transformations including reductions, nucleophilic additions, and alpha-substitutions.
Reduction to Secondary Alcohols: Chemo- and Stereoselective Approaches
The reduction of the ketone in this compound to a secondary alcohol is a fundamental transformation. libretexts.org This can be readily achieved using hydride-based reducing agents. chemistrysteps.com
Chemo- and Stereoselective Reducing Agents
| Reagent | Product | Selectivity Notes |
| Sodium borohydride (NaBH₄) | 6-Chloro-1-(3-iodophenyl)hexan-1-ol | A mild and selective reagent that reduces ketones to secondary alcohols. libretexts.org |
| Lithium aluminum hydride (LiAlH₄) | 6-Chloro-1-(3-iodophenyl)hexan-1-ol | A powerful reducing agent, also capable of reducing the ketone. chemistrysteps.com |
| Catalytic Hydrogenation (H₂/catalyst) | 6-Chloro-1-(3-iodophenyl)hexan-1-ol | Can reduce ketones, though sometimes requires harsher conditions than for alkenes. masterorganicchemistry.com |
| Midland Alpine Borane Reduction | Chiral 6-Chloro-1-(3-iodophenyl)hexan-1-ol | Employs a chiral organoborane to achieve enantioselective reduction of the prochiral ketone. wikipedia.org |
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral 6-Chloro-1-(3-iodophenyl)hexan-1-ol | Uses a catalytic amount of a chiral oxazaborolidine with a stoichiometric borane source for high enantioselectivity. wikipedia.orgacsgcipr.org |
Standard reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) effectively convert the ketone into a secondary alcohol, 6-chloro-1-(3-iodophenyl)hexan-1-ol. libretexts.orgchemistrysteps.com These reagents act as a source of hydride ions (H⁻), which perform a nucleophilic attack on the electrophilic carbonyl carbon. chemistrysteps.com
For stereocontrol, asymmetric reduction methods can be employed to produce a non-racemic, chiral alcohol. wikipedia.org The Midland Alpine borane reduction and the Corey-Bakshi-Shibata (CBS) reduction are prominent examples of enantioselective ketone reductions that could be applied to this substrate. wikipedia.orgacsgcipr.org These methods utilize chiral reagents or catalysts to differentiate between the two faces of the planar ketone group, leading to the preferential formation of one enantiomer of the alcohol product. chemistrysteps.comwikipedia.org
Clemmensen and Wolff-Kishner Reductions for Alkane Formation
The Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.orglibretexts.orgbyjus.com It is particularly effective for aryl-alkyl ketones, such as those produced via Friedel-Crafts acylation. wikipedia.organnamalaiuniversity.ac.inlibretexts.orgbyjus.com The substrate must be stable under strongly acidic conditions for this method to be successful. libretexts.orgbyjus.com
The Wolff-Kishner reduction involves heating the ketone with hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH), typically in a high-boiling solvent such as ethylene glycol. masterorganicchemistry.comwikipedia.orgfiveable.mebyjus.com This reaction proceeds through the formation of a hydrazone intermediate. chemistrytalk.orgwikipedia.orgfiveable.mebyjus.com The harsh basic conditions make it unsuitable for base-sensitive substrates. annamalaiuniversity.ac.inwikipedia.org In the case of this compound, the terminal alkyl chloride may be susceptible to elimination reactions under the strongly basic and high-temperature conditions of the Wolff-Kishner reduction.
Comparison of Deoxygenation Methods
| Reaction | Reagents & Conditions | Advantages | Disadvantages |
| Clemmensen Reduction | Zn(Hg), conc. HCl, heat | Effective for aryl-alkyl ketones. wikipedia.orgbyjus.com | Strongly acidic conditions; not suitable for acid-sensitive substrates. libretexts.orgbyjus.com |
| Wolff-Kishner Reduction | N₂H₄, KOH, ethylene glycol, heat | Effective for base-stable substrates. wikipedia.orgfiveable.me | Strongly basic, high-temperature conditions; unsuitable for base-sensitive substrates. chemistrytalk.organnamalaiuniversity.ac.inwikipedia.org |
Nucleophilic Addition Reactions to the Carbonyl Group
The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide variety of nucleophiles. These reactions are fundamental in carbon-carbon bond formation. For instance, organometallic reagents such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li) would add to the carbonyl group to form a tertiary alcohol after an aqueous workup. Similarly, the addition of a cyanide ion (e.g., from HCN or NaCN) would yield a cyanohydrin.
Alpha-Carbon Reactivity: Enolization, Alkylation, and Halogenation
The carbon atom adjacent to the carbonyl group (the α-carbon) in the hexanoyl chain has acidic protons. In the presence of a base, one of these protons can be removed to form an enolate intermediate. This enolate is a powerful nucleophile and can participate in various substitution reactions.
Alpha-halogenation is a common transformation that occurs at the α-position of ketones. openstax.orglibretexts.org This reaction can be catalyzed by either acid or base. youtube.com Under acidic conditions (e.g., Br₂ in acetic acid), the reaction proceeds through an enol intermediate and typically results in the substitution of a single α-hydrogen. openstax.orglibretexts.orglibretexts.orgyoutube.com The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst, but not on the halogen concentration, indicating that the formation of the enol is the rate-determining step. openstax.orglibretexts.orglibretexts.org
Under basic conditions, deprotonation forms an enolate, which then attacks the halogen. This process can be difficult to stop at monosubstitution, and polyhalogenation often occurs if excess halogen is present. youtube.com
Baeyer-Villiger Oxidation and Other Rearrangement Reactions
The Baeyer-Villiger oxidation converts ketones into esters through the action of peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. organic-chemistry.orgwikipedia.orgsynarchive.comsigmaaldrich.com The reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. sigmaaldrich.com
The regioselectivity of the Baeyer-Villiger oxidation is predictable and depends on the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org Groups that can better stabilize a positive charge have a higher tendency to migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org
For this compound, the two groups attached to the carbonyl are the 3-iodophenyl group and the 5-chloropentyl group (a primary alkyl). The phenyl group has a higher migratory aptitude than the primary alkyl group. organic-chemistry.orgchem-station.com Therefore, the oxygen atom is expected to insert between the carbonyl carbon and the 3-iodophenyl ring, yielding (3-iodophenyl) 6-chlorohexanoate as the major product.
Reactivity of the Aryl Iodide Moiety
The aryl iodide group is another highly reactive site in the molecule, primarily serving as an excellent electrophile in transition-metal-catalyzed cross-coupling reactions. nih.gov This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the phenyl ring, providing a powerful tool for molecular diversification. The stability of the ketone and alkyl chloride moieties under many cross-coupling conditions allows for selective functionalization of the aryl iodide.
Common Cross-Coupling Reactions of Aryl Iodides
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | Organoboron reagent (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl or Alkyl-aryl |
| Heck Coupling | Alkene | Pd catalyst, Base | Aryl-substituted alkene |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-substituted alkyne |
| Buchwald-Hartwig Amination | Amine (R-NH₂) | Pd catalyst, Ligand (e.g., biarylphosphine), Base | Aryl amine |
| Stille Coupling | Organostannane reagent (e.g., R-SnBu₃) | Pd catalyst | Biaryl or Alkyl-aryl |
| Ullmann Coupling | Another aryl iodide molecule | Copper catalyst, high temperature | Symmetrical biaryl |
These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are cornerstones of modern organic synthesis for C-C bond formation. The Buchwald-Hartwig amination allows for the construction of C-N bonds. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions and broader substrate scope. nih.gov For example, a palladium-catalyzed Suzuki coupling with an appropriate boronic acid could replace the iodine atom with a new aryl or alkyl group, leaving the rest of the molecule intact.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. wikipedia.org The catalytic cycle for many of these transformations involves three fundamental steps: oxidative addition of the aryl halide to a Palladium(0) species, transmetalation (for coupling reactions with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.orgwikipedia.org
The Suzuki-Miyaura coupling is a highly versatile method for forming C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com For this compound, the C–I bond will selectively react over the C–Cl bond. This reaction facilitates the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position of the phenyl ring. The reaction is compatible with a wide range of functional groups and often proceeds with high yields. researchgate.net
A typical reaction would involve treating this compound with an arylboronic acid in a solvent mixture like ethanol/water, using a palladium on carbon (Pd/C) catalyst and a base such as sodium carbonate. mdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Reagent | Catalyst | Base | Solvent | Temperature (°C) | Expected Product |
| Phenylboronic acid | Pd/C (10%) | Na₂CO₃ | Ethanol/Water | 25-100 | 6-Chloro-1-(biphenyl-3-yl)-1-oxohexane |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Ethanol/Water | 90 | 6-Chloro-1-(4'-methoxybiphenyl-3-yl)-1-oxohexane |
| Pyridine-3-boronic acid | 7% Pd/WA30 | KOH | 1,4-Dioxane/Water | RT | 6-Chloro-1-(3-(pyridin-3-yl)phenyl)-1-oxohexane |
The Sonogashira reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This transformation is co-catalyzed by palladium and copper(I) salts and requires a base, typically an amine, which can also serve as the solvent. wikipedia.orgunacademy.com The reaction is conducted under mild conditions, often at room temperature, and is instrumental in the synthesis of arylalkynes and conjugated enynes. wikipedia.orglibretexts.org The C-I bond of this compound is an ideal electrophilic partner for this coupling, allowing for the direct attachment of an alkynyl group.
Common catalysts include palladium complexes like Pd(PPh₃)₂Cl₂ in conjunction with copper(I) iodide (CuI). wikipedia.org The reaction medium must be basic to neutralize the hydrogen halide byproduct. unacademy.com
Table 2: Representative Conditions for Sonogashira Coupling
| Reagent | Catalyst System | Base | Solvent | Temperature (°C) | Expected Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Triethylamine / DMF | RT - 60 | 6-Chloro-1-(3-(phenylethynyl)phenyl)-1-oxohexane |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | Diethylamine | THF | RT | 6-Chloro-1-(3-(hex-1-yn-1-yl)phenyl)-1-oxohexane |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | RT | 6-Chloro-1-(3-((trimethylsilyl)ethynyl)phenyl)-1-oxohexane |
The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org A base is required to regenerate the active palladium catalyst in the final step of the cycle. nih.gov This reaction provides a direct method for the vinylation of the aryl ring of this compound. A key feature of the Heck reaction is its high trans selectivity in product formation. organic-chemistry.org
Catalysts such as palladium(II) acetate (Pd(OAc)₂) are commonly used, and the reaction is typically performed in a polar aprotic solvent like DMF at elevated temperatures. beilstein-journals.orgresearchgate.net
Table 3: Representative Conditions for Heck Reaction
| Reagent | Catalyst | Base | Solvent | Temperature (°C) | Expected Product |
| Styrene | Pd(OAc)₂ | K₂CO₃ | DMF / Water | 120 | (E)-6-Chloro-1-(3-styrylphenyl)-1-oxohexane |
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | LiOH·H₂O | DMF | 130 | (E)-Butyl 3-(3-(6-chlorohexanoyl)phenyl)acrylate |
| 1-Octene | Pd(OAc)₂ | n-Butylamine | DMF | 120 | (E)-6-Chloro-1-(3-(oct-1-en-1-yl)phenyl)-1-oxohexane |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone for the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.org The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of the catalytic cycle. rug.nl The reaction allows for the coupling of this compound with a wide array of primary and secondary amines. acs.org
A typical catalyst system involves a palladium precursor, such as palladium(II) acetate, and a specialized ligand like DtBPF (1,1'-Bis(di-tert-butylphosphino)ferrocene), with a strong base like sodium tert-butoxide. rug.nl
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Reagent | Catalyst System | Base | Solvent | Temperature (°C) | Expected Product |
| Aniline | Pd(OAc)₂ / DtBPF | NaOtBu | Toluene | 100 | 6-Chloro-1-(3-(phenylamino)phenyl)-1-oxohexane |
| Morpholine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 110 | 1-(3-(6-Chlorohexanoyl)phenyl)morpholine |
| Dodecylamine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | 1,4-Dioxane | 100 | N-(3-(6-Chlorohexanoyl)phenyl)dodecan-1-amine |
The Stille reaction is a versatile C-C bond-forming reaction between an organostannane (organotin) reagent and an organic halide catalyzed by palladium. wikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture, and the reaction conditions are compatible with a broad range of functional groups. jk-sci.comlibretexts.org This allows for the coupling of aryl, vinyl, or alkynyl groups onto the aromatic ring of this compound. A significant disadvantage of this method is the toxicity of the organotin compounds. wikipedia.orgorganic-chemistry.org
The reaction mechanism follows the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Pd(PPh₃)₄ is a commonly employed catalyst. jk-sci.com
Table 5: Representative Conditions for Stille Coupling
| Reagent | Catalyst | Additive | Solvent | Temperature (°C) | Expected Product |
| Phenyltributylstannane | Pd(PPh₃)₄ | None | Toluene | 100 | 6-Chloro-1-(biphenyl-3-yl)-1-oxohexane |
| Vinyltributylstannane | Pd(OAc)₂ / PPh₃ | None | DMF | 80 | 6-Chloro-1-(3-vinylphenyl)-1-oxohexane |
| (Phenylethynyl)tributylstannane | PdCl₂(PPh₃)₂ | CuI | THF | 65 | 6-Chloro-1-(3-(phenylethynyl)phenyl)-1-oxohexane |
Copper-Mediated Cross-Coupling Reactions (e.g., Ullmann-type)
The Ullmann condensation is a copper-promoted reaction that converts aryl halides into aryl ethers, thioethers, or amines. wikipedia.org While traditional Ullmann reactions required harsh conditions with stoichiometric amounts of copper, modern protocols often use catalytic amounts of a copper salt in the presence of a ligand, allowing the reactions to proceed under milder temperatures. wikipedia.orgorganic-chemistry.org This method is particularly useful for forming C–O bonds (Ullmann ether synthesis) and C–N bonds (Goldberg reaction). wikipedia.org
For this compound, coupling with a phenol using a copper(I) catalyst and a ligand like N,N-dimethylglycine can afford the corresponding diaryl ether at moderate temperatures. organic-chemistry.org
Table 6: Representative Conditions for Ullmann-type Coupling
| Reagent | Catalyst System | Base | Solvent | Temperature (°C) | Expected Product |
| Phenol | CuI / N,N-Dimethylglycine | Cs₂CO₃ | 1,4-Dioxane | 90 | 6-Chloro-1-(3-phenoxyphenyl)-1-oxohexane |
| Aniline | CuI / Phenanthroline | K₂CO₃ | DMF | 120 | 6-Chloro-1-(3-(phenylamino)phenyl)-1-oxohexane |
| Thiophenol | CuI / 1,2,3,4-Tetrahydro-8-hydroxyquinoline | K₂CO₃ | DMF | RT - 110 | 6-Chloro-1-(3-(phenylthio)phenyl)-1-oxohexane |
Halogen-Metal Exchange Reactions (e.g., Lithiation, Magnesiation)
Halogen-metal exchange is a powerful organometallic reaction that converts an organic halide into an organometallic species. In this compound, the significant difference in reactivity between the aryl iodide and the alkyl chloride allows for highly selective transformations. The rate of halogen-metal exchange typically follows the trend I > Br > Cl for aryl halides, meaning the carbon-iodine bond on the phenyl ring is substantially more reactive than the carbon-chlorine bond of the hexyl chain. wikipedia.org
This chemoselectivity enables the specific formation of an aryllithium or arylmagnesium reagent at the 3-position of the phenyl ring without disturbing the terminal alkyl chloride, especially when using organolithium reagents at low temperatures. tcnj.edu For instance, treatment with an alkyllithium reagent like n-butyllithium in an ethereal solvent at low temperatures (e.g., -78 °C) would rapidly and selectively replace the iodine atom with lithium.
The resulting aryllithium intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of substituents onto the aromatic ring. This pathway provides a versatile method for synthesizing diverse derivatives.
| Electrophile | Reagent/Conditions | Expected Product |
|---|---|---|
| Proton Source | H₂O or CH₃OH | 6-Chloro-1-phenyl-1-oxohexane |
| Carbon Dioxide | 1. CO₂ (s); 2. H₃O⁺ | 3-(6-Chlorohexanoyl)benzoic acid |
| Aldehyde | 1. R-CHO; 2. H₃O⁺ | 6-Chloro-1-(3-(hydroxy(R)methyl)phenyl)-1-oxohexane |
| Iodine | I₂ | This compound (starting material) |
Direct Aromatic Substitution (SNAr) Considerations
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The viability of this reaction is heavily dependent on the electronic properties of the ring. The mechanism typically proceeds via a two-step addition-elimination sequence, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org
For an SNAr reaction to occur at a reasonable rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge that develops in the ring during the formation of the Meisenheimer complex.
In this compound, the leaving group is the iodide. The hexanoyl group (-C(O)(CH₂)₅Cl) is an electron-withdrawing group; however, it is positioned meta to the iodine atom. This meta-positioning prevents the EWG from participating in the resonance stabilization of the negative charge on the intermediates that would be formed by nucleophilic attack at the iodine-bearing carbon. Consequently, the standard SNAr addition-elimination pathway is electronically disfavored and highly unlikely to occur under typical nucleophilic substitution conditions.
Under extremely harsh conditions with very strong bases, such as sodium amide (NaNH₂), an elimination-addition reaction via a highly reactive benzyne intermediate could potentially be forced. This pathway, however, often leads to a mixture of regioisomeric products.
Reactivity of the Terminal Alkyl Chloride
The primary alkyl chloride at the terminus of the hexanoyl chain provides a second major site for reactivity, primarily governed by the principles of aliphatic substitution and elimination reactions.
Nucleophilic Aliphatic Substitution Reactions (SN1, SN2) with Diverse Nucleophiles
The terminal C-Cl bond is susceptible to nucleophilic attack. As a primary alkyl halide, it reacts almost exclusively through the SN2 mechanism, which involves a backside attack by a nucleophile in a single, concerted step. The SN1 pathway is energetically unfavorable due to the high energy of the primary carbocation that would need to form.
This SN2 reactivity allows for the introduction of a wide variety of functional groups at the 6-position of the hexanoyl chain using an array of nucleophiles. The reaction is generally efficient, provided that non-hindered nucleophiles are used.
| Nucleophile | Reagent Example | Product Functional Group | Product Name Example |
|---|---|---|---|
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Alkyl Azide | 6-Azido-1-(3-iodophenyl)-1-oxohexane |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile | 7-(3-Iodophenyl)-7-oxoheptanenitrile |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Primary Alcohol | 6-Hydroxy-1-(3-iodophenyl)-1-oxohexane |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | Ether | 1-(3-Iodophenyl)-6-methoxy-1-oxohexane |
| Amine (RNH₂) | Ammonia (NH₃) | Primary Amine | 6-Amino-1-(3-iodophenyl)-1-oxohexane |
Elimination Reactions (E1, E2) for Alkene Formation
In addition to substitution, the terminal alkyl chloride can undergo elimination reactions to form an alkene. This reaction is typically favored by the use of strong, sterically hindered bases, which find it difficult to act as nucleophiles for SN2 attack. The E2 mechanism, a concerted process, is the dominant pathway.
For this compound, treatment with a base like potassium tert-butoxide (KOtBu) would promote the E2 elimination of HCl, yielding 1-(3-iodophenyl)-1-oxohex-5-ene. The use of a bulky base minimizes the competing SN2 reaction.
Conversion to Organometallic Reagents (e.g., Grignard, Organolithium)
The formation of an organometallic reagent from the terminal alkyl chloride, such as a Grignard or organolithium reagent, is challenging. The direct reaction with magnesium or lithium metal would be complicated by the presence of the much more reactive aryl iodide. The metal would preferentially react at the C-I bond.
Furthermore, forming a Grignard reagent from an alkyl chloride is generally more difficult and requires more forcing conditions than from the corresponding bromide or iodide. chemspider.com Any attempt to form a Grignard reagent at the alkyl chloride position would likely result in a complex mixture of products due to reactions at the aryl iodide site and potential side reactions with the ketone carbonyl group.
Cyclization Reactions involving the Terminal Chloride and Other Functional Groups
The bifunctional nature of this compound makes it a candidate for intramolecular cyclization reactions. One of the most notable potential pathways is the Parham cyclization. researchgate.net This reaction involves an initial halogen-metal exchange at the aryl iodide position to generate an aryllithium species. This nucleophilic center can then attack an internal electrophile. wikipedia.org
In this molecule, the ketone carbonyl group can act as the internal electrophile. Following iodine-lithium exchange, the newly formed aryllithium could attack the ketone carbonyl, leading to a cyclization event. After an aqueous workup, this would yield a five-membered cyclic alcohol, 1-(3-chloropropyl)-1-hydroxy-2,3-dihydro-1H-inden-5-ol. This powerful reaction constructs a new ring and a hydroxyl functional group in a single sequence.
Integrated and Selective Transformations of this compound
The trifunctional nature of this compound, possessing an aryl iodide, an alkyl chloride, and a ketone, offers a versatile platform for the synthesis of complex molecular architectures. The distinct reactivity of each functional group allows for integrated and selective transformations, enabling the stepwise or concerted construction of intricate chemical entities. This section explores the chemoselective modification of individual functionalities, sequential and orthogonal reaction strategies, and the design of cascade and tandem reactions that leverage the inherent reactivity of this compound.
Chemoselective Transformations of Individual Functional Groups
Chemoselectivity is paramount when working with multifunctional molecules like this compound. The ability to target a single functional group while leaving the others intact is crucial for controlled and efficient synthesis. The aryl iodide, alkyl chloride, and ketone moieties exhibit different reactivities, which can be exploited by carefully selecting reagents and reaction conditions.
The aryl iodide is the most reactive site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. nih.govlibretexts.orgnih.gov This allows for selective functionalization of the aromatic ring. For instance, Sonogashira, Suzuki, or Heck couplings can be performed at the iodo position with high selectivity. nih.govlibretexts.orgorganic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.org
The primary alkyl chloride is susceptible to nucleophilic substitution (SN2) reactions. However, these reactions often require harsher conditions or more potent nucleophiles compared to the activation of the aryl iodide in cross-coupling reactions. nih.govresearchgate.netreddit.com Therefore, it is possible to perform a palladium-catalyzed reaction on the aryl iodide without affecting the alkyl chloride.
The ketone group can undergo a variety of transformations, such as reduction to an alcohol, conversion to an imine or enamine, or α-functionalization. The chemoselectivity of these reactions in the presence of the halide functionalities depends on the chosen reagents. For example, mild reducing agents like sodium borohydride can selectively reduce the ketone without affecting the aryl iodide or alkyl chloride. Conversely, catalytic hydrogenation under certain conditions might lead to the reduction of the ketone and hydrodehalogenation. unive.itacs.org
Below is a table summarizing the chemoselective transformations possible for each functional group of this compound.
| Target Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group | Unreacted Functional Groups |
| Aryl Iodide | Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N | Aryl-alkyne | Alkyl Chloride, Ketone |
| Aryl Iodide | Suzuki Coupling | Arylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | Biaryl | Alkyl Chloride, Ketone |
| Alkyl Chloride | Nucleophilic Substitution | NaN₃, DMF, heat | Alkyl Azide | Aryl Iodide, Ketone |
| Alkyl Chloride | Williamson Ether Synthesis | NaOPh, DMF | Alkyl Phenyl Ether | Aryl Iodide, Ketone |
| Ketone | Reduction | NaBH₄, MeOH, 0 °C | Secondary Alcohol | Aryl Iodide, Alkyl Chloride |
| Ketone | Wittig Reaction | Ph₃P=CH₂, THF | Alkene | Aryl Iodide, Alkyl Chloride |
Mechanistic Elucidation and Kinetic Studies
Investigation of Reaction Pathways for the Synthesis of 6-Chloro-1-(3-iodophenyl)-1-oxohexane
The primary synthetic route to this compound is the Friedel-Crafts acylation. This well-established electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1-iodobenzene, with an acyl halide, 6-chlorohexanoyl chloride, in the presence of a Lewis acid catalyst.
The reaction mechanism proceeds through several key steps:
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the 6-chlorohexanoyl chloride by abstracting the chloride atom from the acyl chloride. This results in the formation of a highly electrophilic acylium ion, which is stabilized by resonance. youtube.comopenstax.org
Electrophilic Attack: The electron-rich π-system of the 1-iodobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.comyoutube.com This is generally the rate-determining step of the reaction. masterorganicchemistry.com
Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom of the benzene (B151609) ring that is bonded to the acyl group. youtube.comyoutube.com This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.
The regioselectivity of the reaction is a critical consideration. The iodo substituent on the benzene ring is a deactivating group but directs incoming electrophiles to the ortho and para positions. However, due to the significant steric hindrance of the iodine atom, the acylation occurs predominantly at the less hindered meta position, leading to the 1,3-substitution pattern observed in the final product. A key advantage of the Friedel-Crafts acylation is that the ketone product is more deactivated than the starting material, which effectively prevents further acylation reactions on the same ring. youtube.comorganic-chemistry.org
| Step | Description | Reactants | Key Intermediate/Transition State | Product of Step |
|---|---|---|---|---|
| 1 | Acylium Ion Formation | 6-Chlorohexanoyl chloride, Aluminum chloride (AlCl₃) | Complex between acyl chloride and AlCl₃ | 6-Chlorohexanoyl acylium ion, [AlCl₄]⁻ |
| 2 | Nucleophilic Attack | 1-Iodobenzene, Acylium ion | Sigma Complex (Arenium Ion) | Protonated ketone intermediate |
| 3 | Deprotonation | Protonated ketone intermediate, [AlCl₄]⁻ | Transition state for proton removal | This compound, HCl, AlCl₃ |
Mechanistic Probes for Post-Synthetic Derivatization Reactions
Post-synthetic modification of this compound can occur at three distinct functional groups: the ketone, the terminal alkyl chloride, and the aryl iodide. Mechanistic probes can be employed to elucidate the pathways of these transformations.
Ketone Moiety: The carbonyl group can undergo nucleophilic addition, reduction to an alcohol, or reactions at the α-carbon via an enolate intermediate. acs.orgnih.gov Isotope labeling studies, such as replacing the α-protons with deuterium, can be used to probe the mechanism and kinetics of enolization. Trapping the enolate intermediate with a silylating agent can confirm its formation during base-catalyzed reactions. acs.org
Alkyl Chloride: The primary chloride is susceptible to nucleophilic substitution (Sₙ2). The mechanism can be confirmed by studying the reaction kinetics, which should be second-order (first-order in both the substrate and the nucleophile), and by observing the inversion of stereochemistry if a chiral center is present nearby.
Aryl Iodide: The carbon-iodine bond allows for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Mechanistic probes for these reactions often involve the isolation of oxidative addition intermediates or the use of specifically designed substrates to study the rates of transmetalation and reductive elimination.
Kinetic Analysis of Key Transformations
While specific kinetic data for this compound are not extensively documented in the literature, the kinetics of its characteristic reactions can be inferred from studies on analogous systems.
Friedel-Crafts Acylation: The rate of synthesis is typically dependent on the concentrations of the substrate (1-iodobenzene), the acylating agent, and the catalyst. The rate law is often expressed as: Rate = k[1-Iodobenzene][6-Chlorohexanoyl chloride][AlCl₃] The reaction kinetics can be complex, and in some cases, the rate-determining step can shift depending on the specific conditions and substrate reactivity. science.gov
α-Halogenation of the Ketone: A common derivatization of ketones is halogenation at the α-carbon. Under acidic conditions, this reaction proceeds via an enol intermediate. The rate-determining step is the formation of the enol, and thus the reaction is zero-order with respect to the halogen. mdpi.com The rate law is: Rate = k[Ketone][H⁺] This can be demonstrated by monitoring the reaction rate with different concentrations of the halogen; the rate will remain unchanged.
| Experiment | [Ketone] (M) | [Br₂] (M) | [H⁺] (M) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 0.1 | 1.5 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |
Stereochemical Implications in Chiral Derivatization
The parent molecule, this compound, is achiral as it lacks any stereocenters. However, chirality can be introduced through various derivatization reactions, leading to important stereochemical considerations.
Reduction of the Ketone: Asymmetric reduction of the ketone functionality using a chiral reducing agent (e.g., a CBS catalyst) can produce a chiral secondary alcohol. acs.org This process can be highly enantioselective, yielding predominantly one enantiomer over the other. The stereochemical outcome is dictated by the facial selectivity of the hydride attack on the prochiral carbonyl carbon.
Reactions at the α-Carbon: The formation of a substituent at the carbon alpha to the carbonyl group creates a new stereocenter. In the absence of a chiral influence, the reaction will produce a racemic mixture (an equal mixture of both enantiomers). If another stereocenter is already present in the molecule, derivatization at the α-position will lead to the formation of diastereomers in unequal amounts, a process known as epimerization. youtube.com
The stereochemical purity of the resulting products is often critical, particularly in pharmaceutical applications where different enantiomers or diastereomers can exhibit vastly different biological activities. researchgate.netnih.gov
| Reaction Type | Description | Starting Material | Potential Stereochemical Product(s) |
|---|---|---|---|
| Asymmetric Ketone Reduction | Reduction of the carbonyl using a chiral catalyst. | Achiral Ketone | Enantiomerically enriched chiral alcohol (R or S). |
| α-Alkylation (no chiral influence) | Alkylation of the enolate at the C2 position. | Achiral Ketone | Racemic mixture of chiral ketones. |
| Diastereoselective Reduction | Reduction of a ketone that already contains a stereocenter elsewhere in the molecule. | Chiral Ketone | Unequal mixture of diastereomeric alcohols. |
Computational and Theoretical Investigations of 6 Chloro 1 3 Iodophenyl 1 Oxohexane
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For 6-Chloro-1-(3-iodophenyl)-1-oxohexane, a thorough analysis would involve the application of quantum chemical methods to elucidate the distribution of electrons and the nature of its molecular orbitals.
Frontier Molecular Orbital (HOMO-LUMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.
For this compound, the HOMO would likely be localized on the electron-rich iodophenyl ring, making it susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered around the carbonyl group and the chloroalkane chain, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity.
A hypothetical data table for the frontier molecular orbitals of this compound, derived from a density functional theory (DFT) calculation, might look as follows:
| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |
| LUMO+1 | -0.54 | C-Cl (σ), Phenyl (π) |
| LUMO | -1.23 | C=O (π), Phenyl (π) |
| HOMO | -6.78 | Iodine (p), Phenyl (π) |
| HOMO-1 | -7.12 | Phenyl (π), C=O (n) |
Note: This data is illustrative and would require actual quantum chemical calculations to be validated.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within this compound would not be uniform due to the presence of electronegative atoms like oxygen, chlorine, and iodine. A Mulliken or Natural Population Analysis (NPA) could be performed to assign partial charges to each atom, quantifying the electron-withdrawing or -donating effects of the substituents.
An electrostatic potential (ESP) map would visually represent the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) would indicate electron-rich areas, such as the carbonyl oxygen, which are prone to electrophilic attack. Conversely, areas of positive potential (blue) would highlight electron-deficient regions, like the hydrogen atoms of the phenyl ring and the carbon atom of the carbonyl group, which are susceptible to nucleophilic interaction.
Conformational Analysis and Energy Minima
The flexibility of the hexanoyl chain in this compound allows it to adopt various spatial arrangements or conformations. A conformational analysis would aim to identify the most stable conformers, which correspond to energy minima on the potential energy surface.
Computational methods, such as molecular mechanics or more accurate quantum chemical calculations, can be used to systematically rotate the rotatable bonds and calculate the energy of each resulting conformation. The results of such an analysis would reveal the preferred three-dimensional structure of the molecule, which is crucial for understanding its biological activity and intermolecular interactions. A potential energy surface scan would identify not only the global minimum energy conformer but also other low-energy local minima that could be populated at room temperature.
Computational Modeling of Reaction Mechanisms
Computational chemistry provides powerful tools for investigating the pathways of chemical reactions, offering insights that can be difficult to obtain experimentally.
Transition State Search and Energy Barrier Calculation
For any proposed reaction involving this compound, such as a nucleophilic substitution at the carbon bearing the chlorine atom, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.
Once the transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy or energy barrier. A lower activation energy implies a faster reaction rate. This type of analysis would be invaluable for predicting the feasibility and kinetics of various synthetic transformations of this compound.
A hypothetical reaction coordinate diagram for a nucleophilic substitution reaction might yield the following data:
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.3 |
| Products | -10.5 |
Note: This data is for illustrative purposes and would be the result of detailed computational modeling.
Solvation Effects on Reaction Pathways
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. Computational models can account for solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant.
For reactions involving charged or highly polar species, such as in the case of a nucleophilic attack on this compound, the choice of solvent can dramatically alter the energy barriers. A computational study incorporating solvation effects would provide a more realistic model of the reaction in a laboratory setting and would be essential for making accurate predictions about reaction outcomes.
Exploration of Non-Covalent Interactions within Molecular Complexes
Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies or detailed research findings concerning the non-covalent interactions of this compound within molecular complexes were identified. Consequently, the generation of a scientifically accurate and thorough article section on this topic, including data tables and detailed research findings as per the user's request, is not possible at this time.
However, for the specific compound this compound, there is a notable absence of published research in these areas. Therefore, any discussion on the specific non-covalent interactions it may form would be purely speculative and would not adhere to the required standards of scientific accuracy and reliance on sourced data.
Further experimental and theoretical research would be necessary to characterize the non-covalent interaction profile of this compound and to provide the data required for a detailed analysis as outlined in the requested article structure.
Advanced Synthetic Applications of 6 Chloro 1 3 Iodophenyl 1 Oxohexane As a Building Block
Construction of Complex Polycyclic and Heterocyclic Systems
The distinct reactive centers of 6-Chloro-1-(3-iodophenyl)-1-oxohexane serve as handles for sequential or one-pot cyclization strategies to build complex molecular frameworks. The iodoaryl group is a prime substrate for transition metal-catalyzed cross-coupling reactions, while the ketone and alkyl chloride functionalities can participate in a variety of classic heterocycle-forming reactions.
Palladium and Copper-Catalyzed Annulations: The aryl iodide is amenable to a host of palladium- or copper-catalyzed reactions, such as Heck, Suzuki, Sonogashira, and Buchwald-Hartwig couplings. researchgate.netmdpi.com By first reacting the alkyl chloride with a suitable nucleophile (e.g., an amine or thiol) to introduce another functional group, a subsequent intramolecular palladium-catalyzed cyclization onto the iodoaryl group can forge a new ring system. For instance, conversion of the terminal chloride to an amine, followed by intramolecular N-arylation, could yield a substituted tetrahydroquinoline derivative.
Heterocycle Formation via the Ketone: The ketone moiety is a versatile precursor for a wide array of heterocyclic systems.
Pfitzinger Reaction: Condensation of the ketone with isatin (B1672199) derivatives under basic conditions can produce substituted quinoline-4-carboxylic acids. researchgate.net
Fischer Indole (B1671886) Synthesis: Reaction with arylhydrazines under acidic conditions would be expected to yield complex indole derivatives, a common scaffold in pharmaceuticals.
Multi-component Reactions: The ketone can act as a key component in reactions designed to assemble complex heterocyclic structures in a single step. beilstein-journals.org
Research has demonstrated that aromatic iodides are valuable starting materials for synthesizing polycyclic and heterocyclic compounds, including acridones and various aza-aromatic polycycles. mdpi.comnih.gov The reactivity of the ketone can be leveraged to build upon the core structure, leading to fused ring systems with potential biological activity. researchgate.netresearchgate.net
Table 1: Potential Heterocyclic Scaffolds from this compound This table is interactive. Click on a row to view potential reaction pathways.
| Target Heterocycle | Key Reactive Site(s) Used | General Reaction Type |
| Substituted Quinolines | Ketone, Aryl Iodide | Pfitzinger Reaction / Friedländer Annulation |
| Fused Indoles | Ketone | Fischer Indole Synthesis |
| Tetrahydroquinolines | Aryl Iodide, Alkyl Chloride | Intramolecular Buchwald-Hartwig Amination |
| Benzofurans/Benzothiophenes | Ketone, Aryl Iodide | Intramolecular Cyclization/Coupling |
| Pyrimidines | Ketone | Condensation with Amidines |
Application in Divergent Synthesis for Analog Library Generation
Divergent synthesis is a powerful strategy for rapidly generating a library of structurally diverse molecules from a common intermediate. wikipedia.orgnih.gov this compound is an ideal starting point for such an approach due to its three orthogonally reactive functional groups. Each site can be addressed selectively to introduce molecular diversity.
The principle of orthogonality allows chemists to perform a reaction at one site without affecting the others. For example:
Aryl Iodide Modification: The iodo-group can be subjected to a variety of palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.) to introduce a diverse set of aryl, alkyl, or alkynyl groups at this position. nih.govresearchgate.net
Alkyl Chloride Substitution: The terminal chloride can be displaced by a wide range of nucleophiles (amines, alcohols, thiols, azides) via S\textsubscript{N}2 reaction, appending different side chains or functional handles.
Ketone Derivatization: The ketone can be reduced to an alcohol, converted to an oxime, or engaged in olefination reactions (e.g., Wittig reaction) to further diversify the molecular core.
By systematically applying different combinations of these reactions, a large and structurally varied library of compounds can be synthesized from the single precursor. mdpi.com This methodology is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
Role in the Assembly of Molecular Frameworks with Multiple Reactive Sites
Beyond its use in divergent synthesis, this building block is instrumental in creating complex molecules that retain multiple points for further chemical modification. The strategic placement of the three functional groups allows for the assembly of frameworks where each site can serve a specific purpose, such as linking to other molecules, attachment to a solid support, or acting as a reporter group.
For example, a synthetic chemist could first use a Sonogashira coupling at the aryl iodide position to install a terminal alkyne. Subsequently, the alkyl chloride could be converted to an azide. This creates a new framework possessing both an alkyne and an azide, which are poised for a "click" chemistry reaction (copper-catalyzed azide-alkyne cycloaddition) to form a triazole ring, linking the two ends of the molecule or connecting it to another component. mdpi.com The ketone remains untouched during this sequence and is available for later-stage functionalization, illustrating the molecule's utility in creating advanced, multi-functional structures.
Precursor for Macrocyclic and Oligomeric Chemical Structures
The linear nature of the hexanone chain and the presence of reactive groups at both ends of the molecule make this compound a suitable precursor for macrocycles and oligomers.
Macrocyclization: Intramolecular reactions are a key strategy for forming large rings. nih.gov A common approach would involve a two-step modification. First, the terminal chloride is reacted with a nucleophile that also contains a group capable of reacting with the aryl iodide, such as a terminal alkyne or boronic acid. Then, under high-dilution conditions to favor intramolecular over intermolecular reactions, a palladium-catalyzed process like a Sonogashira or Suzuki coupling can be used to form the macrocycle. nih.govbaranlab.org The resulting macrocyclic ketone could be a scaffold for host-guest chemistry or have applications in materials science.
Oligomerization: Oligomers are molecules composed of several repeating monomer units. nih.gov this compound can be envisioned as an A-B-C type monomer. By carefully designing reaction sequences, controlled, step-wise oligomerization can be achieved. For instance, the aryl iodide of one monomer could be coupled with a derivative of a second monomer where the alkyl chloride has been converted into a suitable coupling partner (e.g., an organoboron reagent). Repetition of this process could lead to the formation of well-defined oligomeric structures with pendant ketone functionalities along the backbone.
Studies on Structure-Reactivity Relationships of Derivatives
The reactivity of each functional group in this compound is influenced by the others, and understanding these relationships is key to its synthetic application.
Electronic Effects: The ketone is an electron-withdrawing group, which can influence the reactivity of the iodo-substituted aromatic ring. This deactivation can affect the kinetics of palladium-catalyzed cross-coupling reactions compared to a simple iodobenzene (B50100). Conversely, modifying the substituent at the aryl position (e.g., replacing iodine with a strongly electron-donating group via a coupling reaction) would, in turn, alter the reactivity of the ketone by changing its electrophilicity.
Steric Hindrance: While the meta-substitution pattern minimizes direct steric hindrance between the acyl chain and the iodine atom, derivatives created through coupling reactions could introduce bulky groups that sterically shield the ketone, affecting its accessibility to nucleophiles.
Reactivity Profiles: Systematic studies where one functional group is modified and the effect on the reactivity of the others is quantified are crucial. For example, a series of derivatives could be synthesized via Suzuki coupling at the iodide position, and the rates of nucleophilic substitution at the alkyl chloride could be measured. Such studies provide valuable data for planning complex synthetic routes. The chemical literature contains extensive studies on the structure and reactivity of ketones and the influence of various substituents on their chemical transformations. osti.gov
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Chemistry Approaches for Synthesis
Future synthetic strategies for 6-chloro-1-(3-iodophenyl)-1-oxohexane will increasingly prioritize sustainability and adherence to the principles of green chemistry. researchgate.net Research is anticipated to move away from traditional methods that often rely on hazardous reagents and solvents, towards more environmentally benign alternatives.
A key area of development will be the use of greener solvent systems. rsc.org Water, as a solvent, is an attractive option for the synthesis of aromatic ketones due to its non-toxic and non-flammable nature. chemistryviews.org Researchers may explore photocatalytic processes using visible light and water as the reaction medium, which would represent a significant advancement in environmentally friendly chemistry. chemistryviews.org Additionally, the use of bio-based solvents, such as γ-valerolactone (GVL) or 5-methyl-1,3-dioxolane-4-one, could replace conventional polar aprotic solvents, reducing the environmental footprint of the synthesis. rsc.org
Another focus will be on improving atom economy by designing synthetic routes that minimize waste. researchgate.net This includes the development of catalytic C-H activation and oxidation reactions that utilize air or molecular oxygen as the terminal oxidant, eliminating the need for stoichiometric and often hazardous peroxide oxidants. chemistryviews.orginnoget.com The use of nitrogen dioxide gas for the oxidation of precursor alcohols into the ketone is another potential waste-free approach, as the gaseous byproducts can be converted to nitric acid. nih.gov The development of mechanochemical methods, which reduce or eliminate the need for solvents, also presents a promising green approach for key synthetic steps. nih.gov
Implementation of Flow Chemistry and Continuous Processing for Production and Derivatization
The transition from batch to continuous manufacturing is a significant trend in the chemical industry, and the synthesis of this compound is well-suited for this evolution. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. vapourtec.commdpi.comsioc-journal.cn
For the production of this compound, a multi-step synthesis could be streamlined into a continuous, automated process. noelresearchgroup.com This would involve pumping the reactants through a series of reactors, each optimized for a specific transformation, thereby eliminating the need for isolation and purification of intermediates. mdpi.com This approach is particularly advantageous for handling hazardous reagents or intermediates, as the small reactor volumes minimize potential risks. sioc-journal.cnnoelresearchgroup.com
Flow chemistry is also ideal for the derivatization of the target molecule. For instance, selective halogenation or cross-coupling reactions at the iodinated phenyl ring could be performed with high precision and efficiency in a continuous flow setup. sioc-journal.cn The ability to rapidly screen and optimize reaction conditions in flow reactors will accelerate the discovery of new derivatives with desired properties. vapourtec.com
Exploration of Novel Catalytic Systems for Enhanced Selectivity
The development of novel catalytic systems will be crucial for achieving high selectivity in the synthesis and functionalization of this compound. A key challenge is the selective transformation of one reactive site in the presence of others.
Future research will likely focus on catalysts based on earth-abundant 3d metals, such as manganese, iron, cobalt, nickel, and copper, as a more sustainable and cost-effective alternative to precious metals like palladium. mdpi.comresearchgate.net Pincer complexes of these metals have shown promise in a variety of cross-coupling reactions and selective hydrogenations. mdpi.comresearchgate.net For instance, a novel manganese pincer complex could be developed for the selective reduction of the ketone functionality without affecting the chloro or iodo substituents. researchgate.net
Photocatalysis and electrocatalysis are also emerging as powerful tools for selective transformations. chemistryviews.orgnews-medical.net A visible-light-promoted photocatalytic system could enable the selective C-H functionalization of the hexanoyl chain, a transformation that is difficult to achieve with traditional methods. chemistryviews.org Furthermore, novel chiral catalysts, such as chiral bis-titanium(IV) complexes, could be explored for the enantioselective allylation of the ketone, leading to the synthesis of chiral derivatives with potential biological activity. nih.gov
Discovery of Unprecedented Reactivities and Molecular Rearrangements
Future investigations into the chemistry of this compound are expected to uncover new reactivities and molecular rearrangements, expanding its utility as a synthetic building block. The unique electronic and steric properties of this molecule could lead to unexpected chemical behavior under specific reaction conditions.
Researchers may explore deacylative cross-coupling reactions, where the ketone functionality is used as a leaving group to introduce new substituents onto the aromatic ring. chemrxiv.orgchemrxiv.org This would represent a novel strategy for the derivatization of aromatic ketones. Hypervalent iodine reagents could also be employed to induce novel transformations, taking advantage of the iodo-substituent to mediate unique bond formations. nih.govbeilstein-journals.orgacs.org
The exploration of classic ketone rearrangements, such as the Favorskii, Wolff, or Beckmann rearrangements, could lead to the synthesis of novel ring-contracted or expanded structures. libretexts.orgmasterorganicchemistry.comyoutube.com For example, a Favorskii rearrangement of an α-halogenated derivative of this compound could provide access to valuable cyclopropanecarboxylic acid derivatives. libretexts.org The discovery of such unprecedented transformations will significantly broaden the synthetic potential of this class of molecules.
Integration with Automated Synthesis and Machine Learning for Reaction Prediction
The integration of automated synthesis platforms with machine learning (ML) algorithms is set to revolutionize the way chemical research is conducted. rsc.orgyoutube.com This data-driven approach can accelerate the discovery of new reactions and the optimization of synthetic routes for compounds like this compound.
Automated synthesis platforms can be used to rapidly screen a large number of reaction conditions, generating vast datasets that can be used to train ML models. whiterose.ac.uk These models can then predict the outcome of a reaction with high accuracy, saving time and resources. nih.gov For instance, an ML model could be developed to predict the regioselectivity of a late-stage functionalization reaction on the aromatic ring of this compound, guiding the experimental design towards the desired product. nih.gov
Furthermore, ML can be used to discover entirely new catalysts and reaction pathways. whiterose.ac.uk By analyzing large chemical databases, ML algorithms can identify patterns and relationships that are not apparent to human researchers, leading to the design of novel catalysts with enhanced activity and selectivity. whiterose.ac.uk The combination of automated synthesis and machine learning will undoubtedly play a pivotal role in unlocking the full potential of this compound and other complex molecules. ailab.bio
Q & A
Q. What are the key physicochemical properties of 6-Chloro-1-(3-iodophenyl)-1-oxohexane, and how are they experimentally determined?
- Answer: Physicochemical properties such as molecular weight (calculated as 344.63 g/mol for C₁₂H₁₃ClIO), LogP (lipophilicity), and polar surface area (PSA) are critical for understanding solubility and reactivity.
-
LogP : Determined via reversed-phase HPLC using a C18 column, with retention times calibrated against standards .
-
PSA : Computed using fragment-based methods (e.g., van der Waals surface area calculations for electronegative atoms like Cl and I) .
-
Structural Confirmation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to confirm the iodophenyl and carbonyl moieties. For example, the ketone carbonyl peak appears at ~200–210 ppm in ¹³C NMR, while iodine’s inductive effect downfield-shifts aromatic protons .
Q. What synthetic routes are commonly employed for preparing aromatic chloro-ketones like this compound?
- Answer: Two primary strategies are used:
- Friedel-Crafts Acylation : Reacting 3-iodobenzene with chlorohexanoyl chloride in the presence of Lewis acids (e.g., AlCl₃). This method requires careful control of stoichiometry to avoid di- or tri-substitution .
- Halogen Exchange : Starting from a brominated precursor (e.g., 6-bromo-1-(3-iodophenyl)-1-hexanone) and substituting Br with Cl using CuCl or NaI/Cl₂ .
Key Challenges : - Iodine’s steric bulk may reduce reaction efficiency, necessitating elevated temperatures (80–100°C) .
- Competing side reactions (e.g., dehalogenation) require inert atmospheres and anhydrous conditions .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound while minimizing halogen displacement side reactions?
- Answer: Halogen displacement (e.g., iodide loss) is a major challenge. Mitigation strategies include:
-
Activating Agents : Use of 6-chloro-1-(p-chlorobenzenesulfonyloxy)benzotriazole to stabilize the intermediate during nucleophilic substitution .
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance iodide stability by reducing nucleophilic attack .
-
Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) enable selective coupling while suppressing β-hydride elimination .
Condition Optimization Strategy Yield Improvement (%) Solvent DMF vs. THF +15–20 Catalyst Pd(PPh₃)₄ vs. none +30–35
Q. What methodologies are recommended for resolving contradictions in spectroscopic data during structural elucidation?
- Answer: Contradictions between NMR, MS, and X-ray data often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder.
- Crystallography : SHELX software (e.g., SHELXL for refinement) resolves ambiguities by refining atomic positions against high-resolution data. For example, iodine’s heavy atom effect improves phase determination .
- Dynamic NMR : Variable-temperature ¹H NMR identifies conformational exchange (e.g., ketone-enol tautomerism) by observing coalescence of split peaks at higher temperatures .
- Computational Validation : DFT calculations (B3LYP/6-31G**) predict NMR chemical shifts and compare them to experimental data to validate assignments .
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound in different solvents?
- Answer: Density Functional Theory (DFT) simulations provide insights into:
-
Solvent Effects : COSMO-RS models predict solubility parameters and stabilization energies in solvents like acetonitrile or toluene .
-
Reactivity Pathways : Transition state analysis for halogen displacement (e.g., SN2 vs. radical mechanisms) using M06-2X/cc-pVTZ calculations .
-
Degradation Pathways : Molecular dynamics (MD) simulations model hydrolysis rates in aqueous environments, identifying vulnerable bonds (e.g., C–I vs. C–Cl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
